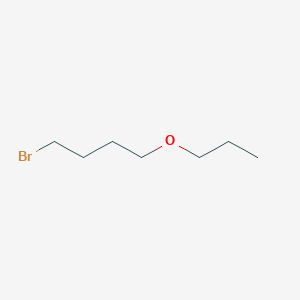

1-Bromo-4-propoxybutane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H15BrO |

|---|---|

Molekulargewicht |

195.10 g/mol |

IUPAC-Name |

1-bromo-4-propoxybutane |

InChI |

InChI=1S/C7H15BrO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3 |

InChI-Schlüssel |

VXNPURBKVNSOMP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCCCCBr |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 1-Bromo-4-propoxybutane: Properties, Synthesis, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Alkyl ethers, for instance, are frequently introduced to enhance metabolic stability, improve solubility, and optimize ligand-receptor interactions. 1-Bromo-4-propoxybutane emerges as a valuable and versatile bifunctional reagent, providing a flexible four-carbon linker with a terminal propoxy group and a reactive primary bromide. This guide offers a comprehensive technical overview of its core physical and chemical properties, a detailed protocol for its synthesis, and insights into its application as a key building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1-Bromo-4-propoxybutane

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing decisions on reaction conditions, purification methods, and storage. While extensive experimental data for 1-bromo-4-propoxybutane is not widely published, its properties can be reliably predicted and extrapolated from closely related analogs.

| Property | Value (with notes) | Source |

| Molecular Formula | C₇H₁₅BrO | [1] |

| Molecular Weight | 195.10 g/mol | [2] |

| Boiling Point | Estimated: 180-200 °C | Based on analogs |

| Density | Estimated: 1.1-1.2 g/mL | Based on analogs |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols) | [3] |

| Refractive Index | Estimated: 1.45-1.46 | Based on analogs |

Synthesis of 1-Bromo-4-propoxybutane via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[4][5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[4][6] For the synthesis of 1-bromo-4-propoxybutane, the most logical and efficient pathway involves the reaction of sodium propoxide with an excess of 1,4-dibromobutane. The use of a primary alkyl halide is crucial as it minimizes the competing E2 elimination reaction, which can be problematic with secondary and tertiary halides.[4]

Reaction Mechanism

The synthesis proceeds in two conceptual stages: the formation of the sodium propoxide nucleophile, followed by the SN2 attack on the electrophilic carbon of 1,4-dibromobutane.

Caption: Williamson Ether Synthesis of 1-Bromo-4-propoxybutane.

Detailed Experimental Protocol

Materials:

-

1-Propanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,4-Dibromobutane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

-

Alkoxide Formation:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (100 mL).

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 1-propanol (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium propoxide.

-

-

SN2 Reaction:

-

Add 1,4-dibromobutane (3.0 equivalents) to the reaction mixture. The use of a significant excess of the dibromide is crucial to minimize the formation of the symmetrical diether byproduct.

-

Heat the reaction mixture to 60-70 °C and maintain it at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-bromo-4-propoxybutane.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 1-bromo-4-propoxybutane lies in its bifunctional nature. The primary alkyl bromide is a reactive electrophilic site, readily participating in SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of the propoxybutyl moiety onto various molecular scaffolds.

Caption: Key SN2 Reactions of 1-Bromo-4-propoxybutane.

In the context of drug development, this reagent can be employed to:

-

Introduce Flexible Linkers: The butoxy chain can serve as a flexible linker to connect a pharmacophore to another functional group, optimizing the spatial orientation for receptor binding.

-

Modulate Lipophilicity: The addition of the propoxybutyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Serve as a Prodrug Moiety: The ether linkage can be designed to be metabolically cleavable, allowing 1-bromo-4-propoxybutane to be used in the synthesis of prodrugs that release the active pharmaceutical ingredient (API) in vivo.

Spectroscopic Characterization

The identity and purity of synthesized 1-bromo-4-propoxybutane can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different methylene groups. The protons adjacent to the bromine atom (-CH₂Br) would appear as a triplet at approximately 3.4-3.6 ppm. The protons adjacent to the ether oxygen (-OCH₂-) would also be a triplet, shifted slightly downfield from a typical alkane signal, around 3.5-3.7 ppm. The remaining methylene protons in the butyl chain would appear as multiplets in the 1.5-2.0 ppm region. The propyl group would show a triplet for the terminal methyl group around 0.9 ppm, a sextet for the adjacent methylene group around 1.6 ppm, and a triplet for the methylene group attached to the oxygen.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The carbon attached to the bromine (C-Br) would be found in the range of 30-40 ppm, while the carbons attached to the ether oxygen (C-O) would be in the 65-75 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key diagnostic peak will be the C-O-C stretching vibration, which typically appears as a strong, broad absorption in the 1050-1150 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z = 194 and 196.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-bromo-4-propoxybutane. Based on the safety data for analogous compounds, it should be treated as a combustible liquid that can cause skin and eye irritation.[2][7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

1-Bromo-4-propoxybutane is a highly valuable synthetic intermediate for researchers and scientists in the field of drug development. Its bifunctional nature allows for the strategic introduction of a flexible, lipophilic propoxybutyl chain onto a wide array of molecular scaffolds through well-established SN2 chemistry. A thorough understanding of its physical properties, a reliable synthetic protocol such as the Williamson ether synthesis, and adherence to proper safety and handling procedures are essential for its effective and safe utilization in the laboratory.

References

-

Chemistry LibreTexts. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(propan-2-yloxy)butane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-propoxybutane. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-(propan-2-yloxy)butane | C7H15BrO | CID 21434041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

Technical Guide & Safety Data Profiling: 1-Bromo-4-propoxybutane in Advanced Chemical Synthesis

Executive Summary

In the landscape of modern drug development and materials science, bifunctional alkylating agents are indispensable for constructing complex molecular architectures. This whitepaper provides an in-depth technical analysis of 1-bromo-4-propoxybutane , detailing its physicochemical properties, safety data sheet (SDS) metrics, and mechanistic handling guidelines. Designed for research scientists, this guide synthesizes structural causality with field-proven experimental protocols to ensure both high-yield synthesis and rigorous laboratory safety.

Structural Causality & Physicochemical Profiling

1-Bromo-4-propoxybutane (CAS: 1094510-03-8)[1] is a specialized aliphatic compound characterized by a terminal bromine atom and an internal ether linkage. The molecular formula is C7H15BrO, with a molecular weight of 195.10 g/mol [2].

In medicinal chemistry, this compound serves as a highly efficient electrophile. The causality behind its synthetic utility lies in the polarization of the C-Br bond. Bromide is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack via an SN2 mechanism. Concurrently, the propoxy ether tail imparts lipophilicity and conformational flexibility, which are critical parameters for optimizing the pharmacokinetic properties (such as membrane permeability) of target pharmacophores.

Safety Data Sheet (SDS) Core Metrics & GHS Classification

Because 1-bromo-4-propoxybutane is a specialized reagent, its baseline safety profile is heavily extrapolated from its well-documented structural analog, 1-bromo-4-methoxybutane (CAS: 4457-67-4)[3]. Bromoalkyl ethers are universally classified as irritants and potential alkylating agents[4].

The table below summarizes the quantitative data and standardized safety metrics for handling this class of compounds:

| Property / Metric | Value / Classification |

| Chemical Name | 1-Bromo-4-propoxybutane |

| CAS Number | 1094510-03-8[1] |

| Molecular Formula | C7H15BrO[2] |

| Molecular Weight | 195.10 g/mol [2] |

| Physical State | Colorless to light yellow liquid |

| GHS Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

| GHS Precautionary | P261 (Avoid breathing vapors), P280 (Wear PPE), P305+P351+P338 (Eye contact response)[5] |

| Storage Conditions | Dark, dry place at room temperature, sealed under inert gas[5] |

Mechanistic Toxicology & Handling Rationale

The very feature that makes 1-bromo-4-propoxybutane a valuable synthetic tool—its electrophilicity—also defines its toxicological hazards.

-

Alkylating Potential: Bromoalkyl ethers can act as direct-acting alkylating agents. In biological systems, they have the potential to covalently bind to nucleophilic sites on proteins and nucleic acids, which can induce cytotoxicity and cellular apoptosis[4]. This necessitates stringent handling to prevent dermal absorption or inhalation.

-

Irritation Causality: The hydrolysis of the alkyl bromide in the presence of ambient moisture or mucosal membranes generates trace amounts of hydrobromic acid (HBr). This localized acidification is the primary mechanistic cause of the observed H315 (skin) and H319 (eye) hazard classifications.

-

Handling Rationale: To mitigate these risks, all manipulations must occur in a certified chemical fume hood. Double-gloving with nitrile gloves is mandated because low-molecular-weight alkyl halides can permeate standard single-layer nitrile over prolonged exposure times.

Experimental Protocol: Safe Handling & Nucleophilic Substitution (SN2) Workflow

Step 1: Fume Hood Preparation & PPE Don a flame-resistant lab coat, safety goggles, and double nitrile gloves. Ensure the fume hood sash is positioned at the designated operational mark to guarantee adequate face velocity.

Step 2: Anhydrous Reaction Setup Flame-dry a round-bottom flask. Introduce the nucleophile (e.g., a secondary amine or phenol) and dissolve it in an anhydrous, polar aprotic solvent such as DMF or Acetonitrile. Causality: Polar aprotic solvents accelerate SN2 reactions by solvating the cation without hydrogen-bonding to the nucleophile, thereby leaving the nucleophile highly reactive.

Step 3: Base Introduction Add 1.5 to 2.0 equivalents of a mild base (e.g., anhydrous K2CO3 or Cs2CO3). Purge the system with Argon to prevent oxidative degradation and moisture ingress.

Step 4: Controlled Alkylation Cool the reaction mixture to 0°C using an ice bath. Dissolve 1.2 equivalents of 1-bromo-4-propoxybutane in the reaction solvent and add it dropwise. Causality: Dropwise addition at 0°C controls the exothermic nature of the alkylation and minimizes unwanted polyalkylation side reactions.

Step 5: Thermal Activation & Monitoring Gradually warm the mixture to room temperature, then heat to 60-80°C if required by the nucleophile's steric hindrance. Monitor the consumption of the bromide via LC-MS or TLC to self-validate reaction progress.

Step 6: Quenching & Phase Extraction Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl. Extract the product into an organic phase (e.g., Ethyl Acetate). Causality: NH4Cl safely neutralizes the excess base and protonates unreacted nucleophiles, driving them into the aqueous phase while leaving the target ether in the organic layer.

Step 7: Halogenated Waste Disposal Collect all aqueous layers and organic washings containing trace unreacted bromoalkyl ether into a clearly labeled halogenated waste container to comply with environmental safety regulations.

Workflow Visualization

Figure 1: Standardized workflow for safe handling and SN2 application of 1-bromo-4-propoxybutane.

References

-

[4] Title: IC50 values of FPB for different cell lines. (b) Cell viability of.... Source: ResearchGate. URL:[Link]

-

[3] Title: 1-Bromo-4-methoxybutane | C5H11BrO | CID 521168. Source: PubChem - NIH. URL:[Link]

-

[2] Title: 1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036. Source: PubChem - NIH. URL:[Link]

Sources

- 1. CAS:1094510-03-81-Bromo-4-propoxybutane-毕得医药 [bidepharm.com]

- 2. 1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-methoxybutane | C5H11BrO | CID 521168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4457-67-4|1-Bromo-4-methoxybutane|BLD Pharm [bldpharm.com]

1H and 13C NMR spectrum analysis of 1-bromo-4-propoxybutane

Structural Elucidation of 1-Bromo-4-propoxybutane: A Comprehensive 1 H and 13 C NMR Analysis Guide

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, bifunctional aliphatic linkers like1[1] are critical building blocks. The presence of both a terminal electrophilic bromide and a stable ether linkage provides unique orthogonal reactivity. However, confirming the structural integrity and purity of such compounds requires rigorous analytical methodologies.

As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not as a simple data-collection task, but as a self-validating system . Every proton integral, carbon shift, and coupling constant must mathematically and physically cross-verify the others. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral analysis of 1-bromo-4-propoxybutane, detailing the causality behind experimental protocols and the logic of spin-system deconvolution.

Structural Topology & The Self-Validating Analytical Philosophy

To establish a standardized nomenclature for this analysis, the molecular framework of 1-bromo-4-propoxybutane ( C7H15BrO ) is numbered as follows:

-

Butane Fragment: C-1 to C-4 (where C-1 is attached to the Bromine, and C-4 is attached to the Oxygen).

-

Propyl Fragment: C-1' to C-3' (where C-1' is attached to the Oxygen, and C-3' is the terminal methyl group).

Structural elucidation relies on a closed-loop validation matrix. If the 1 H integration yields exactly 15 protons, and the 13 C / DEPT-135 spectra yield exactly six secondary carbons ( CH2 ) and one primary carbon ( CH3 ), the core topology is mathematically proven.

Fig 1. Self-validating NMR workflow for structural elucidation of 1-bromo-4-propoxybutane.

Experimental Protocol: High-Resolution NMR Acquisition

A spectrum is only as reliable as the parameters used to acquire it. The following protocol outlines the optimized workflow for a 400 MHz NMR spectrometer, emphasizing the causality behind each step.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of high-purity 1-bromo-4-propoxybutane in 0.6 mL of deuterated chloroform ( CDCl3 ).

-

Causality: CDCl3 is selected because its residual solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) does not overlap with the aliphatic signals of our target molecule.

-

-

Internal Standardization: Ensure the CDCl3 contains 0.01% v/v Tetramethylsilane (TMS).

-

Causality: TMS provides an absolute zero-point reference (0.00 ppm), which is critical for accurate reporting in regulatory filings.

-

-

1 H NMR Acquisition:

-

Pulse Angle: 30° (Ernst angle approximation). Why? A 30° pulse allows for rapid longitudinal relaxation ( T1 ), enabling more scans per minute without saturating the spin system.

-

Relaxation Delay (D1): 1.0 s.

-

Scans (NS): 16.

-

-

13 C NMR Acquisition:

-

Pulse Angle: 30°.

-

Decoupling: WALTZ-16 sequence. Why? Broadband proton decoupling collapses complex carbon-proton multiplets into sharp, highly resolved singlets, drastically improving the Signal-to-Noise Ratio (SNR).

-

Relaxation Delay (D1): 2.0 s. Why? Quaternary carbons require longer delays, though this molecule lacks them, a 2.0s delay ensures quantitative integration if required.

-

Scans (NS): 1024 (due to the low 1.1% natural abundance of 13 C).

-

1 H NMR Spectral Analysis: Deconstructing the Spin Systems

The 1 H NMR spectrum of 1-bromo-4-propoxybutane is dictated by the electronegativity of its heteroatoms. Oxygen ( χ=3.44 ) and Bromine ( χ=2.96 ) strongly deshield their adjacent (alpha) protons, pushing them downfield. The empirical predictions below align with the foundational principles established in2[2].

The Analytical Challenge: Signal Overlap

A hallmark of this molecule is the convergence of signals at the ~3.40 ppm region. The H-1 protons (alpha to Br), H-4 protons (alpha to O), and H-1' protons (alpha to O) all resonate within a narrow 0.1 ppm window. In a standard 400 MHz spectrum, these will likely present as a complex, overlapping multiplet integrating to 6 protons. Recognizing this overlap rather than forcing artificial peak picking is a critical sign of analytical maturity.

Quantitative 1 H NMR Data Summary

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |

| 1 | ~3.44 | Triplet (t) | ~6.8 | 2H | −CH2−Br |

| 4 | ~3.42 | Triplet (t) | ~6.5 | 2H | −CH2−O− (butane side) |

| 1' | ~3.38 | Triplet (t)* | ~6.6 | 2H | −O−CH2− (propyl side) |

| 2 | ~1.95 | Quintet (p) | ~7.0 | 2H | −CH2− ( β to Br) |

| 3 | ~1.70 | Quintet (p) | ~7.0 | 2H | −CH2− ( β to O) |

| 2' | ~1.58 | Sextet (h) | ~7.2 | 2H | −CH2− (propyl chain) |

| 3' | ~0.92 | Triplet (t) | ~7.4 | 3H | Terminal −CH3 |

*Note: H-1, H-4, and H-1' will severely overlap in 1D 1 H NMR, appearing as a 6H multiplet between 3.35–3.50 ppm.

13 C NMR Spectral Analysis: Mapping the Carbon Framework

Unlike 1 H NMR, the 13 C NMR spectrum (with WALTZ-16 decoupling) will easily resolve the overlapping environments due to the much wider chemical shift dispersion (0–220 ppm) of the carbon nucleus. The chemical shifts can be accurately modeled using empirical additivity rules, as documented in the 3[3].

To ensure the system is self-validating, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should be run concurrently. In DEPT-135, CH2 groups phase negatively (pointing down), while CH3 and CH groups phase positively (pointing up).

Quantitative 13 C NMR Data Summary

| Position | Chemical Shift ( δ , ppm) | DEPT-135 Phase | Structural Assignment | Causality / Deshielding Factor |

| 1' | ~72.8 | Negative (Down) | −O−CH2− (propyl) | Strongly deshielded by adjacent Oxygen. |

| 4 | ~70.1 | Negative (Down) | −CH2−O− (butane) | Strongly deshielded by adjacent Oxygen. |

| 1 | ~33.8 | Negative (Down) | −CH2−Br | Moderately deshielded by adjacent Bromine. |

| 2 | ~29.8 | Negative (Down) | −CH2− ( β to Br) | Aliphatic backbone. |

| 3 | ~28.2 | Negative (Down) | −CH2− ( β to O) | Aliphatic backbone. |

| 2' | ~22.9 | Negative (Down) | −CH2− (propyl) | Aliphatic backbone. |

| 3' | ~10.6 | Positive (Up) | Terminal −CH3 | Highly shielded terminal methyl group. |

Orthogonal Validation: The Role of 2D NMR

To resolve the 3.35–3.50 ppm proton overlap and achieve absolute certainty, 2D NMR techniques are deployed as the final layer of our self-validating system:

-

HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds. Because the carbons C-1 (~33.8 ppm), C-4 (~70.1 ppm), and C-1' (~72.8 ppm) are vastly separated in the 13 C dimension, HSQC will cleanly separate the overlapping 3.4 ppm proton multiplet into three distinct cross-peaks.

-

COSY (Correlation Spectroscopy): Maps adjacent protons. A cross-peak between the 3.44 ppm signal (H-1) and the 1.95 ppm signal (H-2) definitively proves the connectivity of the brominated end of the chain.

Conclusion

The structural elucidation of 1-bromo-4-propoxybutane requires a systematic, physics-based approach to spectral interpretation. By leveraging the distinct electronegativity profiles of the bromine and oxygen atoms, and cross-referencing 1 H integrations with 13 C/DEPT-135 phase data, scientists can establish a mathematically sound, self-validating proof of structure. Recognizing inherent analytical limitations—such as the predictable 1 H signal overlap at 3.4 ppm—and resolving them through orthogonal 2D methodologies is the hallmark of rigorous pharmaceutical quality control.

References

-

National Center for Biotechnology Information (PubChem). "1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036". PubChem Database.1[1]

-

Pretsch, E., Clerc, T., Seibl, J., Simon, W. "Tables of Spectral Data for Structure Determination of Organic Compounds". Springer. 3[3]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J. "Spectrometric Identification of Organic Compounds". John Wiley & Sons. 2[2]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-propoxybutane: Peak Identification and Functional Group Analysis

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-bromo-4-propoxybutane, designed for researchers, scientists, and professionals in drug development. The focus is on the identification of characteristic IR absorption peaks and their correlation with the molecule's functional groups. This document moves beyond a simple listing of frequencies to explain the underlying principles of molecular vibrations and their significance in spectral interpretation.

Introduction to IR Spectroscopy and Molecular Structure

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1][2] Covalent bonds in a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies.[1][3] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[4][5][6]

The molecule of interest, 1-bromo-4-propoxybutane, possesses several key functional groups that give rise to a predictable IR spectrum:

-

Alkyl Halide (C-Br): The carbon-bromine bond.

-

Ether (C-O-C): The carbon-oxygen-carbon linkage.

-

Alkane (C-H and C-C): The hydrocarbon backbone.

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, we can confirm the presence of these functional groups and thus verify the molecular structure.

Predicted IR Absorption Peaks for 1-bromo-4-propoxybutane

The IR spectrum can be broadly divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][5][7][8] The functional group region is where most of the key stretching vibrations for specific functional groups appear, while the fingerprint region contains a complex pattern of absorptions, primarily from bending vibrations and skeletal stretches, that are unique to the molecule as a whole.[5][7][8][9]

C-H Vibrations (Alkyl Groups)

-

C-H Stretching: The stretching vibrations of the C-H bonds in the propyl and butyl chains are expected to appear just below 3000 cm⁻¹.[10][11][12] Specifically, the asymmetric and symmetric stretching of the CH₂ and CH₃ groups will result in multiple, sharp peaks in the 2850-3000 cm⁻¹ range.[10][11][13]

-

C-H Bending: The bending (or deformation) vibrations of the CH₂ and CH₃ groups occur at lower frequencies. Look for a "scissoring" vibration for the CH₂ groups around 1470-1450 cm⁻¹ and a characteristic methyl rock for the terminal CH₃ group between 1370-1350 cm⁻¹.[10][12]

C-O-C Vibration (Ether Linkage)

The most prominent and diagnostic peak for the ether functional group is the strong, asymmetric C-O-C stretching vibration. For aliphatic ethers like 1-bromo-4-propoxybutane, this absorption is typically a strong, distinct band in the 1150-1070 cm⁻¹ region.[14][15][16][17] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) or a strong C=O stretch (around 1700 cm⁻¹) helps to confirm that the C-O bond is part of an ether, not an alcohol or an ester.[15]

C-Br Vibration (Alkyl Halide)

The carbon-bromine stretching vibration is found in the lower frequency end of the fingerprint region. The C-Br stretch for alkyl bromides typically appears in the 690-515 cm⁻¹ range.[8][9][18] This peak can sometimes be of medium to strong intensity. Additionally, a C-H wagging vibration from the -CH₂Br group can be observed between 1300-1150 cm⁻¹.[9][18][19]

Summary of Expected IR Peaks

The following table summarizes the key vibrational modes and their expected absorption ranges for 1-bromo-4-propoxybutane.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Intensity |

| C-H Asymmetric & Symmetric Stretching | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong, Sharp |

| C-H Bending (Scissoring) | Alkane (CH₂) | 1470 - 1450 | Medium |

| C-H Bending (Methyl Rock) | Alkane (CH₃) | 1370 - 1350 | Medium |

| C-O-C Asymmetric Stretching | Ether | 1150 - 1070 | Strong |

| C-H Wagging | Alkyl Halide (-CH₂Br) | 1300 - 1150 | Medium |

| C-Br Stretching | Alkyl Halide | 690 - 515 | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, rapid, and efficient method for obtaining the IR spectrum of liquid samples, requiring minimal sample preparation.[20]

Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

Step-by-Step Procedure

-

Background Spectrum Collection:

-

Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

With the empty, clean crystal, collect a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and the absorbance of the crystal itself.[20][21]

-

-

Sample Application:

-

Place a single drop of 1-bromo-4-propoxybutane onto the center of the ATR crystal.[20] The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Collection:

-

Acquire the IR spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the key absorption peaks. Label the wavenumbers of significant peaks and compare them to the expected values for the functional groups of 1-bromo-4-propoxybutane.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preparing the instrument for the next user.

-

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical process of correlating the molecular structure of 1-bromo-4-propoxybutane with its expected IR spectral features.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.williams.edu [web.williams.edu]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. wikieducator.org [wikieducator.org]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. megalecture.com [megalecture.com]

- 8. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. scribd.com [scribd.com]

- 20. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 21. arrow.tudublin.ie [arrow.tudublin.ie]

Thermodynamic Characterization of 1-Bromo-4-propoxybutane: Vacuum Distillation and Thermal Analysis Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of characterizing bifunctional aliphatic halides where empirical data is sparse. 1-Bromo-4-propoxybutane (CAS: 1094510-03-8) is a critical alkylating agent utilized in complex organic synthesis and Active Pharmaceutical Ingredient (API) development[1]. However, due to the thermal lability of the primary alkyl bromide moiety, attempting to determine its boiling point at atmospheric pressure often results in catastrophic dehydrohalogenation.

This whitepaper provides a rigorous, self-validating framework for determining the boiling point of 1-bromo-4-propoxybutane under vacuum, alongside protocols for establishing its sub-zero melting point via cryogenic Differential Scanning Calorimetry (DSC). By grounding our approach in the thermodynamics of its homologous series, we establish a robust predictive model prior to experimental execution.

Theoretical Framework & Predictive Thermodynamics

Haloethers exhibit unique intermolecular forces. The ether oxygen provides a localized dipole, while the heavy bromine atom significantly increases London dispersion forces. Because specific literature values for the thermal transitions of 1-bromo-4-propoxybutane are not widely cataloged, we must extrapolate from its homologous series to design safe experimental parameters.

Homologous Series Extrapolation

By analyzing structurally adjacent compounds, we can establish a predictive baseline:

-

1-Bromo-4-methoxybutane (C5H11BrO): Exhibits a documented boiling point of 165 °C at 760 mmHg[2][3].

-

1-Bromo-4-ethoxybutane (C6H13BrO) & 1-Bromo-4-butoxybutane (C8H17BrO): Follow a predictable boiling point elevation of approximately 15–20 °C per added methylene (-CH2-) unit[4][5].

Consequently, 1-bromo-4-propoxybutane (C7H15BrO) is projected to boil at ~200–205 °C at atmospheric pressure . At this elevated temperature, the activation energy for HBr elimination is readily surpassed, leading to sample degradation.

The Clausius-Clapeyron Application

To preserve molecular integrity, vacuum distillation is mandatory. Using the Clausius-Clapeyron relationship, a reduction in system pressure to 10 mmHg depresses the boiling point to an estimated 82–88 °C .

Regarding the melting point, asymmetric aliphatic haloethers lack efficient crystal lattice packing. Like its butoxy analog, 1-bromo-4-propoxybutane remains a liquid at room temperature[5] and is expected to exhibit a melting point ( Tm ) between -50 °C and -70 °C .

Data Presentation: Homologous Series Comparison

| Compound | CAS Number | Molecular Formula | Boiling Point (760 mmHg) | Boiling Point (10 mmHg) | Melting Point |

| 1-Bromo-4-methoxybutane | 4457-67-4 | C5H11BrO | 165 °C | ~55 °C (Est.) | < 0 °C |

| 1-Bromo-4-ethoxybutane | 3448-29-1 | C6H13BrO | ~182 °C (Est.) | ~70 °C (Est.) | < 0 °C |

| 1-Bromo-4-propoxybutane | 1094510-03-8 | C7H15BrO | ~200 °C (Est.) | 82–88 °C (Est.) | -50 to -70 °C (Est.) |

| 1-Bromo-4-butoxybutane | 14860-83-4 | C8H17BrO | ~218 °C (Est.) | ~100 °C (Est.) | < 0 °C |

Methodology I: Precision Vacuum Distillation

Causality of Experimental Choices: Atmospheric distillation of bromoalkanes risks thermal degradation. By applying a high-vacuum manifold, we lower the vapor pressure requirement, allowing the compound to boil at a temperature where the C-Br bond remains perfectly stable. A Vigreux column is employed specifically to prevent bumping and ensure accurate vapor temperature measurement at the distillation head.

Step-by-Step Protocol

-

Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a Vigreux column, a precision thermocouple positioned exactly at the distillation head (below the sidearm), and a multi-neck receiving flask.

-

System Evacuation & Self-Validation: Connect the system to a high-vacuum pump equipped with a dry-ice/acetone cold trap. Evacuate the system and stabilize the pressure at exactly 10 mmHg using a digital vacuum controller. Self-validation step: Isolate the pump; a stable leak rate of <0.1 mmHg/min must be confirmed before applying any heat.

-

Thermal Ramping: Submerge the distillation flask containing crude 1-bromo-4-propoxybutane into a silicone oil bath. Increase the temperature at a controlled rate of 2–3 °C/min.

-

Equilibration & Collection: Observe the reflux ring ascending the Vigreux column. Record the steady-state vapor temperature when the distillate begins to condense steadily into the receiving flask. This temperature plateau represents the true vacuum boiling point.

-

Inert Backfill: Upon completion, remove the heat source. Allow the system to cool under vacuum, then backfill with ultra-high purity (UHP) Argon to prevent oxidative degradation of the warm distillate.

Workflow for the vacuum distillation of 1-bromo-4-propoxybutane to determine boiling point.

Methodology II: Cryogenic DSC for Melting Point Determination

Causality of Experimental Choices: Standard capillary melting point apparatuses are useless for compounds that are liquid at standard temperature and pressure (STP). Cryogenic Differential Scanning Calorimetry (DSC) provides a self-validating thermodynamic profile by measuring the exact heat flow associated with the solid-to-liquid phase transition at sub-zero temperatures.

Step-by-Step Protocol

-

Sample Encapsulation: Accurately weigh 5.0 ± 0.1 mg of pure 1-bromo-4-propoxybutane into a hermetic aluminum DSC pan. Seal the pan using a sample press. Self-validation step: Hermetic sealing is critical to prevent atmospheric moisture ingress, which would introduce anomalous ice-melting endotherms around 0 °C.

-

Cryogenic Quenching: Place the pan in the DSC cell and purge with dry nitrogen (50 mL/min). Rapidly cool the sample using a Liquid Nitrogen Cooling Accessory (LNCA) down to -100 °C at a rate of 20 °C/min.

-

Isothermal Equilibration: Hold the sample isothermally at -100 °C for 5 minutes. This ensures the complete crystallization of the sample (or stabilization of the amorphous glass phase).

-

Controlled Heating: Ramp the temperature from -100 °C to 20 °C at a precise, standardized rate of 10 °C/min .

-

Thermogram Analysis: Identify the melting point ( Tm ) by integrating the primary endothermic peak. The extrapolated onset temperature (where the baseline intersects the tangent of the peak's leading edge) is recorded as the official melting point.

Cryogenic DSC thermal analysis workflow for sub-zero melting point determination.

References

Sources

- 1. 1094698-14-2|1-Bromo-4-(2-methylpropoxy)butane|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-4-methoxybutane CAS#: 4457-67-4 [m.chemicalbook.com]

- 3. 1-Bromo-4-methoxybutane 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. evitachem.com [evitachem.com]

Elucidating the Mass Spectrometry (MS) Fragmentation Dynamics of 1-Bromo-4-Propoxybutane: A Mechanistic Guide for Structural Characterization

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Analytical Context of Haloethers

In drug discovery and synthetic organic chemistry, haloethers like 1-bromo-4-propoxybutane (PubChem CID: 43248036) frequently serve as critical bifunctional linkers—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and customized alkylating agents. Accurate structural verification of these intermediates is paramount.

While Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) is standard for large biomolecules, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) remains the gold standard for volatile, low-molecular-weight intermediates. At a standardized 70 eV ionization energy, EI provides highly reproducible, library-matchable fragmentation patterns. As a Senior Application Scientist, I approach the interpretation of these spectra not as a memorization exercise, but as an exercise in thermodynamic and kinetic causality .

This guide deconstructs the EI-MS fragmentation pathways of 1-bromo-4-propoxybutane, providing actionable insights for spectral interpretation and a self-validating experimental protocol for your laboratory.

Mechanistic Elucidation of EI-MS Fragmentation

The fragmentation of 1-bromo-4-propoxybutane ( C7H15BrO , exact mass ~194.03 Da) is governed by the competing electron-withdrawing nature of the bromine atom and the electron-donating capacity of the ether oxygen.

The Isotopic Signature (The Bromine Fingerprint)

Upon electron impact, the molecule loses a single electron to form the radical cation ( M+∙ ). Because naturally occurring bromine exists as an almost perfect 1:1 ratio of 79Br and 81Br , the molecular ion presents as a distinctive doublet at m/z 194 and m/z 196 . Recognizing this 1:1 isotopic cluster is the critical first step in confirming the preservation of the halogen atom in any resulting fragment .

Intramolecular Cyclization: The Drive for Stability (m/z 115)

The most kinetically favored pathway for 4-haloethers is the loss of the bromine radical ( Br∙ ) via an intramolecular SN2 -like mechanism. The radical cation localized on the ether oxygen attacks the C1 carbon of the butyl chain.

-

Causality: Five-membered rings are thermodynamically highly stable and form rapidly. The expulsion of Br∙ yields the 1-propyltetrahydro-1H-furan-1-ium ion at m/z 115 . Because this closed-shell oxonium ion is exceptionally stable, m/z 115 typically dominates the spectrum as the base peak (100% relative abundance) .

Alpha-Cleavage Pathways (m/z 165/167 and m/z 73)

α -cleavage is driven by the radical site on the ether oxygen, which initiates the homolytic cleavage of the adjacent carbon-carbon bond.

-

Propyl-side Cleavage: Cleavage of the C-C bond on the propyl group results in the loss of an ethyl radical ( ⋅C2H5 , 29 Da). This yields a bromine-containing oxonium ion at m/z 165 / 167 .

-

Butyl-side Cleavage: Cleavage of the C-C bond on the bromobutyl side expels a 3-bromopropyl radical ( ⋅C3H6Br , 121/123 Da), yielding an oxygen-stabilized cation at m/z 73 ( CH2=O+−CH2−CH2−CH3 ).

Inductive Cleavage (m/z 135/137 and m/z 43)

Simple heterolytic fission (i-cleavage) at the ether C-O bonds generates stable carbocations. Cleavage yields either the propyl cation (m/z 43) or the 4-bromobutyl cation (m/z 135/137) . The propyl cation is highly stable, making m/z 43 a prominent secondary peak.

Quantitative Fragmentation Summary

The following table synthesizes the expected quantitative data for the 70 eV EI-MS spectrum of 1-bromo-4-propoxybutane.

| m/z | Isotope Pattern | Est. Relative Abundance | Ion Composition | Structural Assignment | Mechanistic Origin |

| 194 / 196 | 1:1 | ~5% | [C7H15BrO]+∙ | Molecular Ion | Direct electron ionization |

| 165 / 167 | 1:1 | ~20% | [C5H10BrO]+ | Br−(CH2)4−O+=CH2 | α -cleavage (- ethyl radical) |

| 135 / 137 | 1:1 | ~15% | [C4H8Br]+ | +CH2−(CH2)3−Br | Inductive cleavage (C-O fission) |

| 115 | None | 100% (Base) | [C7H15O]+ | 1-propyltetrahydrofuranium | Intramolecular cyclization (- Br∙ ) |

| 73 | None | ~45% | [C4H9O]+ | Tetrahydrofuranium ion | Rearrangement of m/z 115 (- propene) |

| 43 | None | ~70% | [C3H7]+ | Propyl cation | Inductive cleavage |

Visualizing the Fragmentation Network

The logical relationships between the molecular ion and its primary fragments are mapped below.

Figure 1: Primary electron ionization (EI) fragmentation pathways of 1-bromo-4-propoxybutane.

Validated Experimental Protocol: GC-EI-MS Analysis

To ensure data integrity, analytical workflows cannot rely on blind trust; they must be self-validating systems . The following protocol incorporates internal checks to guarantee that the observed fragmentation is a true reflection of the molecule, not an instrumental artifact.

Step 1: System Suitability and Tuning (Self-Validation Check 1)

-

Action: Perform an autotune using Perfluorotributylamine (PFTBA) calibration gas.

-

Causality: PFTBA tuning validates the mass axis and ensures the 70 eV electron beam is properly calibrated.

-

Acceptance Criteria: The system is "Go" only if m/z 69 is the base peak, m/z 219 is >40% relative abundance, and m/z 502 is >2%. This guarantees uniform sensitivity across the mass range relevant to our compound.

Step 2: Sample Preparation & Internal Standardization (Self-Validation Check 2)

-

Action: Dilute 1-bromo-4-propoxybutane to 50 µg/mL in GC-grade Dichloromethane (DCM). Spike the vial with 10 µg/mL of an internal standard (ISTD), such as 1-bromo-4-ethoxybutane.

-

Causality: DCM is highly volatile and elutes well before our analytes, preventing detector saturation. The ISTD validates injection reproducibility and column integrity. If the ISTD peak area varies by >5% between technical replicates, the injection port requires maintenance.

Step 3: Instrumental Parameters (GC-MS)

-

Column: 30 m x 0.25 mm ID x 0.25 µm DB-5MS (or equivalent 5% phenyl-methylpolysiloxane).

-

Why? The moderate polarity of the ether linkage does not require a highly polar stationary phase. A non-polar column minimizes bleed at elevated temperatures, preserving the baseline for low-abundance molecular ions.

-

-

Injection: 1 µL, Split ratio 20:1, Inlet temperature 250 °C.

-

Oven Program: Initial 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

-

MS Source: EI mode, 70 eV. Source temperature: 230 °C. Quadrupole temperature: 150 °C.

-

Scan Range: m/z 35 to m/z 300. (Scanning below 35 introduces interference from atmospheric gases like O2 and N2 ).

Step 4: Blank Verification (Self-Validation Check 3)

-

Action: Run a pure DCM blank immediately before and after the sample sequence.

-

Acceptance Criteria: The absence of m/z 115 and m/z 194/196 peaks above a 3:1 signal-to-noise ratio in the post-sample blank rules out injector carryover, ensuring the spectra collected are purely from the current injection.

Conclusion

The EI-MS fragmentation of 1-bromo-4-propoxybutane is a textbook demonstration of functional group interplay. The bromine atom provides a distinct isotopic anchor (m/z 194/196), while the ether oxygen drives the dominant intramolecular cyclization pathway, resulting in the diagnostic m/z 115 base peak. By understanding the thermodynamic causality behind these cleavages and employing a self-validating analytical protocol, researchers can confidently verify the structural identity of this critical intermediate in complex synthetic workflows.

References

-

National Center for Biotechnology Information (NCBI). "1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036". PubChem. Retrieved from:[Link]

-

Gross, Jürgen H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Retrieved from:[Link]

-

McLafferty, Fred W., & Turecek, Frantisek. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Retrieved from:[Link]

The Solubility Profile of 1-Bromo-4-propoxybutane: A Technical Guide to Solvent Selection in Organic Synthesis

As an Application Scientist in pharmaceutical development, I approach solvent selection not merely as a lookup task, but as a thermodynamic balancing act. The compound 1-bromo-4-propoxybutane (CAS: 1094510-03-8, PubChem CID: 43248036)[1] is a highly versatile bifunctional aliphatic haloether. It serves as a critical alkylating building block in active pharmaceutical ingredient (API) synthesis. However, its dual nature—comprising a hydrophobic hydrocarbon backbone and polar functional groups—creates a complex solubility profile that dictates its reactivity and recovery in synthetic workflows.

This whitepaper provides an in-depth analysis of the solubility profile of 1-bromo-4-propoxybutane, grounded in thermodynamic principles, and outlines a self-validating empirical methodology for solubility determination.

Physicochemical Grounding: The Thermodynamic Basis of Solubility

To predict and manipulate the solubility of 1-bromo-4-propoxybutane, we must deconstruct its molecular architecture. The molecule ( Br−CH2−CH2−CH2−CH2−O−CH2−CH2−CH3 ) features:

-

A Non-Polar Hydrocarbon Backbone: A combined seven-carbon aliphatic chain (butyl and propyl groups) that heavily favors London dispersion forces.

-

An Ether Linkage (-O-): A Lewis base that acts as a weak hydrogen-bond acceptor but cannot donate hydrogen bonds.

-

A Terminal Bromide (-Br): A polarizable, electronegative leaving group that introduces a permanent dipole moment.

Hansen Solubility Parameters (HSPs)

We utilize [2] to explain the causality behind its solvation behavior. HSP theory divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH )[3].

For 1-bromo-4-propoxybutane, the massive aliphatic chain drives a high δD value, making it highly miscible with non-polar solvents. The presence of the C-Br and C-O bonds contributes to a moderate δP , allowing dissolution in polar aprotic solvents. However, the lack of O-H or N-H bonds results in a very low δH , explaining its near-total insolubility in highly polar protic solvents like water.

Quantitative Solubility Profile Summary

The following table synthesizes the predicted solubility of 1-bromo-4-propoxybutane across various solvent classes, providing a rapid reference for drug development professionals.

| Solvent Class | Representative Solvent | Predicted Solubility | Primary Intermolecular Force matching Solute |

| Non-Polar | Hexane | Miscible / Very High | London Dispersion ( δD ) |

| Non-Polar Aromatic | Toluene | Miscible / Very High | London Dispersion, π−π interactions |

| Polar Aprotic | Dichloromethane (DCM) | Very High | Dipole-Dipole ( δP ) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Dipole-Dipole ( δP ) |

| Polar Protic | Methanol | Moderate | Weak H-Bond Acceptance |

| Highly Polar Protic | Water | Very Low (< 1 mg/mL) | Hydrophobic Exclusion (High δH mismatch) |

Empirical Methodology: The Isothermal Shake-Flask Protocol

While theoretical HSPs provide excellent predictive power, regulatory filings and process chemistry require empirical validation. The following protocol describes a self-validating isothermal shake-flask method for determining the exact solubility limit of 1-bromo-4-propoxybutane in marginal solvents (e.g., alcohol/water mixtures).

Causality and Self-Validation

Why this specific workflow? Solubility is a thermodynamic state, not a kinetic one. Simply stirring a compound until it "looks dissolved" invites kinetic artifacts (e.g., supersaturation or micro-emulsions). To ensure a self-validating system , this protocol incorporates a thermodynamic equilibrium check: aliquots are quantified at 48 hours and 72 hours. If the variance between these two time points is <2% , thermodynamic equilibrium is definitively proven. Furthermore, high-speed centrifugation is mandated to force the phase separation of invisible micro-emulsions that would otherwise artificially inflate the solubility reading.

Step-by-Step Protocol

-

Solvent Preparation: Dispense 10.0 mL of the target solvent into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Solute Addition: Add 1-bromo-4-propoxybutane[4] incrementally until a visible, persistent second liquid phase (droplets) remains at the bottom of the vial, ensuring saturation.

-

Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm for 72 hours.

-

Phase Separation: Transfer the mixture to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25 °C to break any micro-emulsions.

-

Sampling: Carefully extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette (to prevent precipitation inside the tip).

-

Quantification: Dilute the aliquot in a suitable analytical solvent (e.g., acetonitrile) and quantify the concentration using Gas Chromatography with Flame Ionization Detection (GC-FID) against a 5-point calibration curve.

Figure 1: Self-validating isothermal shake-flask workflow for empirical solubility determination.

Application in Organic Synthesis: Solvent Selection for SN2 Alkylations

In drug development, 1-bromo-4-propoxybutane is primarily utilized as an electrophile in bimolecular nucleophilic substitution ( SN2 ) reactions to attach the 4-propoxybutyl moiety to amine or phenol scaffolds. The solubility profile directly dictates the choice of reaction solvent.

The Mechanistic Influence of Solvents

While the compound is highly soluble in non-polar solvents like hexane, these solvents are notoriously poor choices for SN2 reactions because they cannot dissolve the charged nucleophiles (e.g., sodium phenoxide) required for the reaction.

Conversely, polar protic solvents (like methanol) can dissolve both reagents but will severely retard the reaction rate. The protic solvent forms a dense hydrogen-bond shell around the nucleophile, sterically and electronically shielding it from attacking the 1-bromo-4-propoxybutane.

The Optimal Choice: Polar aprotic solvents (such as DMF, DMSO, or Acetonitrile) are the gold standard here. They possess a high enough δP to dissolve both the nucleophilic salt and the 1-bromo-4-propoxybutane, but lack the ability to donate hydrogen bonds. This leaves the nucleophile "naked" and highly reactive, driving the SN2 pathway to rapid completion.

Figure 2: Solvent polarity influence on the SN2 reaction pathway of 1-bromo-4-propoxybutane.

Conclusion

The solubility profile of 1-bromo-4-propoxybutane is a direct manifestation of its bifunctional structure. By leveraging Hansen Solubility Parameters, chemists can accurately predict its high affinity for non-polar and polar aprotic solvents, and its exclusion from aqueous systems. When empirical data is required, employing a self-validating isothermal shake-flask methodology ensures thermodynamic accuracy devoid of kinetic illusions. Ultimately, aligning the compound's solubility traits with the mechanistic requirements of SN2 pathways allows for the optimization of API synthesis, minimizing side reactions and maximizing yield.

References

-

Title: 1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Library of Medicine (PMC) URL: [Link]

-

Title: Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

Sources

Thermodynamic Stability and Degradation Pathways of 1-Bromo-4-propoxybutane: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability and degradation kinetics of chemical intermediates is a prerequisite for robust process chemistry and formulation. 1-Bromo-4-propoxybutane (CAS: 1094510-03-8) is a bifunctional aliphatic compound widely utilized as an alkylating agent and building block in pharmaceutical synthesis[1]. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, translating fundamental organic chemistry into actionable, self-validating stability protocols aligned with ICH Q1A(R2) regulatory standards[2][3].

Chemical Profile & Structural Vulnerabilities

1-Bromo-4-propoxybutane (Molecular Formula: C7H15BrO) features two distinct functional domains that dictate its reactivity profile[1]:

-

Primary Alkyl Bromide Moiety: The polarized C-Br bond is a highly reactive electrophilic center. Because the bromide ion is an excellent leaving group, this site is highly susceptible to nucleophilic attack and base-catalyzed elimination[4].

-

Aliphatic Ether Linkage: While generally inert under ambient conditions, the ether oxygen and its adjacent alpha-carbons represent a vulnerability to radical-initiated autoxidation upon prolonged exposure to light and atmospheric oxygen.

Thermodynamic Stability & Mechanistic Degradation Pathways

The degradation of 1-bromo-4-propoxybutane is primarily governed by the kinetic competition between substitution and elimination reactions[4]. As a Senior Application Scientist, it is critical to understand why these pathways occur to effectively design control strategies.

Pathway A: Hydrolysis via SN2 (Bimolecular Nucleophilic Substitution)

Because 1-bromo-4-propoxybutane is a primary alkyl halide, it lacks the steric bulk and carbocation stability required to undergo an SN1 (stepwise) mechanism[5]. Instead, in the presence of moisture or weak nucleophiles, it undergoes a concerted SN2 reaction. Water acts as a nucleophile, attacking the electrophilic carbon from the backside and displacing the bromide ion.

-

Primary Degradant: 4-Propoxybutan-1-ol

-

Byproduct: Hydrobromic acid (HBr), which can autocatalytically lower the pH of the formulation if unbuffered.

Pathway B: Dehydrohalogenation via E2 (Bimolecular Elimination)

When the compound is exposed to basic conditions (e.g., residual alkaline catalysts from synthesis or basic formulation excipients) and thermal stress, the E2 elimination pathway aggressively competes with SN2 substitution[4][6]. A base abstracts a beta-hydrogen, leading to the simultaneous expulsion of the bromide leaving group and the formation of a pi-bond[6].

-

Primary Degradant: 4-Propoxy-1-butene

-

Causality Note: The E2 pathway is highly temperature-dependent. Elevated temperatures entropically favor the formation of the alkene over the substitution product.

Pathway C: Autoxidation of the Ether Linkage

Under photolytic stress or prolonged oxygen exposure, a radical chain reaction can abstract a hydrogen atom from the alpha-carbon of the ether linkage, forming unstable hydroperoxides that eventually cleave into smaller aldehydes or alcohols.

Caption: Mechanistic degradation pathways of 1-bromo-4-propoxybutane under thermodynamic stress.

Experimental Workflow: ICH Q1A(R2) Aligned Stability Testing

To validate the thermodynamic stability of 1-bromo-4-propoxybutane, a self-validating experimental protocol must be established in strict accordance with ICH Q1A(R2) guidelines[2][3].

Quantitative Storage Parameters

The following table summarizes the mandatory environmental conditions required to establish a formal re-test period or shelf-life[3]:

| Study Type | Storage Condition | Minimum Time Period at Submission | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | Establish baseline shelf-life. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required if significant change occurs at accelerated conditions. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | Predict long-term kinetic degradation. |

Step-by-Step Methodology: Forced Degradation (Stress Testing)

Before long-term studies commence, forced degradation must be executed to develop a "stability-indicating" analytical method capable of resolving the parent API from its degradants[3].

-

Base-Catalyzed Stress (E2/SN2 Validation):

-

Protocol: Dissolve 10 mg of 1-bromo-4-propoxybutane in 10 mL of a compatible co-solvent (e.g., Acetonitrile/Water 50:50). Add 1.0 N NaOH. Incubate at 60°C for 24 hours.

-

Causality: This artificially accelerates the E2 and SN2 pathways, compressing months of potential basic degradation into a 24-hour window, ensuring the analytical method can resolve 4-propoxy-1-butene and 4-propoxybutan-1-ol from the parent compound[4][5].

-

-

Acid-Catalyzed Hydrolysis:

-

Protocol: Repeat the above setup using 1.0 N HCl at 60°C for 48 hours.

-

Causality: Evaluates the resilience of the ether linkage against acid-catalyzed cleavage.

-

-

Oxidative Stress:

-

Protocol: Treat the sample with 3% H₂O₂ at room temperature for 24 hours in the dark.

-

Causality: Simulates autoxidation of the ether linkage, forming detectable hydroperoxides.

-

-

Thermal Stress (Neat):

-

Protocol: Store the neat liquid compound in sealed, headspace-purged ampoules at 80°C for 7 days.

-

Caption: ICH Q1A(R2) aligned stability testing and forced degradation workflow.

Analytical Control Strategy

A critical failure point in evaluating aliphatic compounds is the selection of the analytical detector. 1-Bromo-4-propoxybutane lacks a conjugated pi-system (chromophore), rendering standard HPLC-UV detection (e.g., at 210–254 nm) highly insensitive and prone to false negatives.

Recommended Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for this molecule. GC-MS leverages the compound's natural volatility. It easily separates the parent compound from the highly volatile E2 degradant (4-propoxy-1-butene) and provides definitive mass-to-charge (m/z) structural confirmation.

-

HPLC with Charged Aerosol Detection (CAD) or Refractive Index (RI): If GC-MS is unavailable, HPLC-CAD provides uniform response factors for non-chromophoric degradants, making it ideal for mass-balance calculations during forced degradation.

Conclusion

The thermodynamic stability of 1-bromo-4-propoxybutane is fundamentally limited by the reactivity of its primary alkyl bromide group. By understanding the kinetic competition between SN2 hydrolysis and E2 elimination, researchers can intelligently design storage conditions (e.g., strictly anhydrous, neutral-to-slightly-acidic environments, stored under inert gas at low temperatures) to maximize shelf-life. Implementing a rigorous, ICH-aligned forced degradation protocol paired with GC-MS analysis ensures total control over the compound's lifecycle in drug development.

References

-

1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

-

Elimination Reactions of Alkyl Halides Source: Michigan State University (MSU) Chemistry URL:[Link]

-

Alkyl Halides to Alcohols (SN1 and SN2 Mechanisms) Source: Chemistry Steps URL:[Link]

Sources

- 1. 1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICH Official web site : ICH [ich.org]

- 3. database.ich.org [database.ich.org]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. pharmdguru.com [pharmdguru.com]

Technical Whitepaper: Toxicity Profile and Environmental Impact of 1-Bromo-4-propoxybutane

Executive Summary

1-Bromo-4-propoxybutane (CAS: 1094510-03-8) is a bifunctional aliphatic compound widely utilized as a highly reactive alkylating intermediate in pharmaceutical synthesis and materials science[1]. Due to the presence of a primary alkyl bromide moiety and an ether linkage, this compound presents specific toxicological and environmental challenges. This technical guide provides drug development professionals and environmental scientists with an in-depth analysis of its mechanistic toxicity, structural alerts, and the self-validating experimental workflows required to assess its safety profile under international regulatory frameworks.

Chemical Identity & Predictive Toxicology

To evaluate the hazard profile of 1-bromo-4-propoxybutane, we must first analyze its physicochemical properties and structural alerts. The compound acts as a classic electrophile, driven by the highly polar carbon-bromine (C-Br) bond.

Physicochemical Data

| Property | Value / Description | Mechanistic Implication |

| CAS Number | 1094510-03-8 | Unique identifier for regulatory tracking[2]. |

| Molecular Formula | C₇H₁₅BrO | Indicates a low molecular weight, volatile organic compound. |

| Molecular Weight | 195.10 g/mol | Facilitates rapid membrane permeability. |

| SMILES | CCCOCCCCBr | Highlights the primary bromide (SN2 reactivity) and ether linkage[3]. |

| Structural Alert | Alkyl Halide | Flagged under ICH M7 as a potential DNA-reactive mutagen[4]. |

Mechanistic Toxicity Pathways

As a primary alkyl halide, 1-bromo-4-propoxybutane undergoes rapid bimolecular nucleophilic substitution (SN2) reactions. In a biological system, the primary targets are the nucleophilic centers of macromolecules, specifically the N7 position of guanine in DNA. This direct alkylation leads to base-pair substitution mutations.

Concurrently, the propoxy ether linkage is subject to Phase I hepatic metabolism. Cytochrome P450 (CYP450) enzymes catalyze O-dealkylation, yielding propanol and 4-bromobutanol. While this pathway generally serves as a detoxification route, the unmetabolized parent fraction remains a potent electrophile.

Figure 1: Proposed metabolic fate and direct DNA alkylation pathway of 1-bromo-4-propoxybutane.

Genotoxicity Assessment Workflow (OECD 471)

Because 1-bromo-4-propoxybutane contains a structural alert for mutagenicity, it must be strictly controlled in pharmaceutical products according to the ICH M7 Guideline [5]. To empirically validate its mutagenic potential, a Bacterial Reverse Mutation Test (Ames Test) must be conducted following OECD Test Guideline 471 [6].

Experimental Protocol: Modified Pre-Incubation Ames Test

Causality of Design: Standard plate incorporation methods are insufficient for volatile and lipophilic alkyl halides. The pre-incubation method is selected to maximize the contact time between the electrophilic test article and the bacterial DNA in a liquid medium before partitioning into the headspace occurs.

-

Step 1: Strain Selection. Prepare cultures of Salmonella typhimurium strains TA100 and TA1535.

-

Causality: These specific strains carry the hisG46 mutation, rendering them exceptionally sensitive to base-pair substitutions caused by SN2 alkylating agents[7].

-

-

Step 2: Metabolic Activation Preparation. Prepare 10% mammalian liver post-mitochondrial fraction (S9 mix) from rats induced with Aroclor 1254[7].

-

Step 3: Pre-Incubation. In sterile test tubes, combine 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for non-activated cohorts), and 0.1 mL of 1-bromo-4-propoxybutane dissolved in DMSO (at concentrations ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes under orbital shaking.

-

Step 4: Plating. Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation tubes, mix gently, and pour onto minimal glucose agar plates[7].

-

Step 5: Incubation & Scoring. Invert plates and incubate at 37°C for 48-72 hours. Quantify revertant colonies using an automated colony counter.

Protocol Self-Validation System

To ensure trustworthiness, the assay operates as a self-validating system:

-

Negative Control Integrity: DMSO vehicle control plates must yield spontaneous revertant counts within the laboratory's historical baseline (e.g., 100-200 for TA100).

-

Positive Control Integrity: Concurrent positive controls (e.g., Sodium azide for TA1535 [-S9]; 2-Aminoanthracene for [+S9]) must induce a ≥3-fold increase in revertant colonies[7]. If this threshold is not met, the entire biological system is deemed compromised, and the assay is automatically invalidated.

Environmental Fate & Ecotoxicology (OECD 202)

The environmental release of 1-bromo-4-propoxybutane poses risks to aquatic ecosystems. Its lipophilicity drives bioaccumulation, while its hydrolytic instability offers a pathway for abiotic degradation.

Aquatic Toxicity Assessment

To evaluate acute aquatic toxicity, the OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test) is the gold standard[8].

Causality of Design:Daphnia magna is utilized due to its high sensitivity to lipophilic xenobiotics and its position at the base of the aquatic food web. A 48-hour exposure window is chosen to capture acute neurotoxic or narcotic effects without introducing starvation as a confounding variable[8].

Experimental Protocol: Daphnia Immobilisation Test

-

Step 1: Media Preparation. Prepare Elendt M4 medium. Due to the compound's volatility, closed test vessels with zero headspace must be used to prevent evaporative loss[8].

-

Step 2: Concentration Range. Prepare a geometric series of test concentrations (e.g., 1.0, 3.2, 10, 32, 100 mg/L) using continuous stirring to ensure homogeneous dispersion of the lipophilic ether.

-

Step 3: Exposure. Introduce 20 juvenile daphnids (aged <24 hours) into each test concentration, divided into 4 replicates of 5 organisms each[8].

-

Step 4: Observation. Record immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel[8].

Protocol Self-Validation System

The OECD 202 protocol mandates a strict internal validation loop:

-

Reference Toxicant Check: Potassium dichromate is tested in parallel. The assay is only valid if the 24h EC50 of the reference toxicant falls strictly within 0.6 to 2.1 mg/L.

-

Control Viability: Mortality or immobilization in the negative control group must not exceed 10%[8].

Figure 2: Environmental fate and aquatic toxicity assessment workflow for 1-bromo-4-propoxybutane.

Regulatory Risk Mitigation Strategies

For drug development professionals, the presence of 1-bromo-4-propoxybutane as a synthetic impurity requires rigorous control. Under the ICH M7 Guideline , if the compound yields a positive result in the OECD 471 Ames test, it is classified as a Class 2 Mutagenic Impurity[9][10].

To mitigate carcinogenic risk, the impurity must be controlled at or below the Threshold of Toxicological Concern (TTC) . For a pharmaceutical intended for lifetime use (>10 years), the TTC is strictly set at 1.5 µ g/day [5]. Manufacturers must implement robust analytical methods (e.g., GC-MS or LC-MS/MS) capable of quantifying the impurity at parts-per-million (ppm) levels to ensure patient safety and regulatory compliance.

References

-

Title: 1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

-

Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) Source: Tox Lab / OECD Guidelines for the Testing of Chemicals URL: [Link]

-

Title: OECD Test Guideline 202: Daphnia Acute Test Source: Scribd / OECD Guidelines for the Testing of Chemicals URL: [Link]

Sources

- 1. 1-Bromo-4-propoxybutane | C7H15BrO | CID 43248036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS:1094510-03-81-Bromo-4-propoxybutane-毕得医药 [bidepharm.com]

- 3. 1094698-14-2|1-Bromo-4-(2-methylpropoxy)butane|BLD Pharm [bldpharm.com]

- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 7. biosafe.fi [biosafe.fi]

- 8. scribd.com [scribd.com]

- 9. database.ich.org [database.ich.org]

- 10. fda.gov [fda.gov]

Crystallographic Data and Molecular Geometry of 1-Bromo-4-propoxybutane: A Technical Guide to Cryocrystallography and Conformational Analysis

Executive Summary

1-Bromo-4-propoxybutane (C₇H₁₅BrO) is a flexible, linear haloether widely utilized as an alkylating agent and synthetic intermediate in pharmaceutical drug development[1]. Because it exists as a liquid at standard temperature and pressure, obtaining its empirical solid-state molecular geometry presents a significant analytical challenge. Standard X-ray diffraction (XRD) cannot be applied directly. Instead, researchers must rely on advanced in situ cryocrystallography[2] and Density Functional Theory (DFT) to resolve its conformational dynamics and supramolecular lattice packing.

This whitepaper provides an in-depth technical framework for isolating, validating, and analyzing the crystallographic data of 1-bromo-4-propoxybutane, designed specifically for application scientists and structural biologists.

Molecular Architecture and Conformational Space

The Causality of Flexibility

The molecular geometry of 1-bromo-4-propoxybutane is governed by the rotational freedom of its carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. The molecule consists of a bromobutyl chain linked to a propyl group via an ether oxygen. The energetic landscape is dictated by a competition between steric repulsion and stereoelectronic effects.

-

Steric Minimization (The Anti Conformer): The anti (trans) conformation of the alkyl backbone is generally favored in a vacuum due to the minimization of steric clash between the bulky bromine atom and the alkyl chain.

-

Stereoelectronic Effects (The Gauche Effect): In haloethers, hyperconjugation (specifically the donation of electron density from bonding orbitals into the σ∗ antibonding orbital of the C-Br or C-O bonds) often stabilizes gauche conformations around the bonds adjacent to the heteroatoms.

When transitioning from a liquid to a solid state, the molecule must adopt a conformation that minimizes the total free energy of the crystal lattice, often compromising between the ideal gas-phase geometry and the most efficient packing arrangement.

Fig 1. Conformational logic and supramolecular synthon network determining solid-state packing.

Supramolecular Synthons: The Role of Halogen Bonding

In the solid state, flexible haloethers pack according to weak, highly directional intermolecular forces. For 1-bromo-4-propoxybutane, the primary driving force is the C-Br···O halogen bond .

As detailed in comprehensive reviews of [3], the bromine atom possesses an electron-deficient region (the σ -hole) along the distal extension of the C-Br covalent bond. This σ -hole acts as a Lewis acid, forming a strong, directional non-covalent interaction with the electron-rich ether oxygen (Lewis base) of an adjacent molecule. This C-Br···O synthon dictates the supramolecular architecture, forcing the flexible alkyl chains to align in parallel or anti-parallel sheets to maximize van der Waals contacts.

Experimental Methodology: In Situ Cryocrystallography